molecular formula C17H16N2O3 B5167280 2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B5167280
M. Wt: 296.32 g/mol
InChI Key: IIJFYNIRJXLYMC-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a cyano group, a methoxy group, and a phenoxy group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-cyano-2-methoxyphenol with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(4-hydroxy-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(4-aminomethyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving cyano and methoxy groups.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the methoxy group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyano-2-hydroxyphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-cyano-2-methoxyphenoxy)-N-(2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both cyano and methoxy groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-4-6-14(12)19-17(20)11-22-15-8-7-13(10-18)9-16(15)21-2/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFYNIRJXLYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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